molecular formula C19H21Cl2NO2 B5472835 2,4-dichloro-N-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}benzamide CAS No. 5928-54-1

2,4-dichloro-N-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}benzamide

Cat. No.: B5472835
CAS No.: 5928-54-1
M. Wt: 366.3 g/mol
InChI Key: LYSQOBLWNALWAY-UHFFFAOYSA-N
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Description

2,4-dichloro-N-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}benzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of two chlorine atoms at the 2 and 4 positions on the benzene ring, a phenoxyethyl group, and a benzamide moiety. It is known for its diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}benzamide typically involves multiple steps. One common synthetic route includes the following steps:

    Preparation of 2,4-dichlorobenzoyl chloride: This is achieved by reacting 2,4-dichlorobenzoic acid with thionyl chloride (SOCl₂) under reflux conditions.

    Formation of the phenoxyethyl intermediate: The phenoxyethyl group is introduced by reacting 5-methyl-2-(propan-2-yl)phenol with an appropriate alkylating agent, such as ethyl bromide, in the presence of a base like potassium carbonate (K₂CO₃).

    Coupling reaction: The final step involves the coupling of the phenoxyethyl intermediate with 2,4-dichlorobenzoyl chloride in the presence of a base, such as triethylamine (Et₃N), to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-N-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}benzamide can undergo various chemical reactions, including:

    Substitution reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation reactions: The phenoxyethyl group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction reactions: The benzamide moiety can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH₄).

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), bases (e.g., K₂CO₃, NaOH), solvents (e.g., DMF, DMSO).

    Oxidation: Oxidizing agents (e.g., KMnO₄, CrO₃), solvents (e.g., acetone, water).

    Reduction: Reducing agents (e.g., LiAlH₄, NaBH₄), solvents (e.g., ether, THF).

Major Products

    Substitution: Substituted benzamides with various functional groups.

    Oxidation: Ketones or aldehydes derived from the phenoxyethyl group.

    Reduction: Amines derived from the benzamide moiety.

Scientific Research Applications

2,4-dichloro-N-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}benzamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}benzamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in critical biological processes. For example, it may inhibit the activity of certain kinases or proteases, leading to the modulation of signaling pathways and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    2,4-dichloro-N-{2-[4-methyl-2-(propan-2-yl)phenoxy]ethyl}benzamide: Similar structure but with a different position of the methyl group.

    2,4-dichloro-N-{2-[5-ethyl-2-(propan-2-yl)phenoxy]ethyl}benzamide: Similar structure but with an ethyl group instead of a methyl group.

    2,4-dichloro-N-{2-[5-methyl-2-(propan-2-yl)phenoxy]propyl}benzamide: Similar structure but with a propyl group instead of an ethyl group.

Uniqueness

The uniqueness of 2,4-dichloro-N-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}benzamide lies in its specific substitution pattern and the presence of both chlorine atoms and the phenoxyethyl group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2,4-dichloro-N-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21Cl2NO2/c1-12(2)15-6-4-13(3)10-18(15)24-9-8-22-19(23)16-7-5-14(20)11-17(16)21/h4-7,10-12H,8-9H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYSQOBLWNALWAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCCNC(=O)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20346457
Record name ST005978
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20346457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5928-54-1
Record name ST005978
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20346457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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